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Abstract
JNJ-63576253, also known as TRC-253, is a potent, orally bioavailable, second-generation

non-steroidal androgen receptor (AR) antagonist. It has been specifically developed for the

treatment of castration-resistant prostate cancer (CRPC), including tumors harboring the F877L

mutation in the AR ligand-binding domain, which confers resistance to first-generation anti-

androgens like enzalutamide. This technical guide provides a comprehensive overview of the

pharmacology and toxicology of JNJ-63576253, summarizing key preclinical and clinical data.

The information is intended to support further research and development efforts in the field of

oncology and prostate cancer therapeutics.

Pharmacology
Mechanism of Action
JNJ-63576253 is a competitive antagonist of the androgen receptor. By binding to the AR, it

prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT). This

inhibition blocks the subsequent conformational changes in the AR that are necessary for its

nuclear translocation, DNA binding, and the transcription of androgen-driven genes that

promote tumor cell growth and survival.[1] A key feature of JNJ-63576253 is its potent activity
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against both wild-type (WT) AR and the clinically relevant F877L mutant AR, which can convert

first-generation antagonists into agonists.[2]

In Vitro Activity
The potency of JNJ-63576253 has been demonstrated in various in vitro assays.

Assay Type Cell Line/Target IC50 (nM) Reference

Androgen Receptor

Binding
Wild-Type AR 54 [3]

Androgen Receptor

Binding
F877L Mutant AR 37 [3]

Cell Proliferation VCaP 265 [3]

AR-mediated

transactivation

LNCaP F877L

reporter
99 [4]

In Vivo Efficacy
Preclinical studies in mouse xenograft models of human prostate cancer have demonstrated

the in vivo anti-tumor activity of JNJ-63576253.

Animal Model Treatment Outcome Reference

LNCaP SRα F877L

tumor-bearing mice

30 mg/kg, p.o. once

daily for 72 days

Significant tumor

growth inhibition
[3]

Mice with androgen-

sensitive organs

30 mg/kg, p.o. once

daily for 10 days

Inhibition of androgen-

sensitive organ growth
[3]

Pharmacokinetics
Pharmacokinetic properties of JNJ-63576253 have been characterized in mice.
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Parameter Value Species Route Reference

Oral

Bioavailability (F)
45% Mouse p.o. [3]

Cmax 0.66 µM Mouse 10 mg/kg p.o. [3]

AUClast 4.9 µg·h/mL Mouse 10 mg/kg p.o. [3]

Half-life (T1/2) 5.99 h Mouse 2 mg/kg i.v. [3]

Clearance (CL) 15.0 mL/min/kg Mouse 2 mg/kg i.v. [3]

Volume of

Distribution

(Vdss)

6.11 L/kg Mouse 2 mg/kg i.v. [3]

Human Liver

Microsomal

Stability (T1/2)

>180 min Human In Vitro [3]

Toxicology and Safety
A key driver in the development of JNJ-63576253 was the mitigation of a bioactivation pathway

associated with hepatotoxicity in a predecessor compound.[2] While comprehensive preclinical

toxicology data is not publicly available, the focus on avoiding this liability suggests a favorable

early safety profile in this regard.

Information on the clinical safety of JNJ-63576253 is available from a Phase 1/2A clinical trial

(NCT02987829) in patients with metastatic castration-resistant prostate cancer.[5]

Key Clinical Safety Findings:

Dose-Limiting Toxicity: Grade 3 QTcF prolongation was observed at a dose of 320 mg daily.

[5]

Recommended Phase 2 Dose (RP2D): 280 mg daily was selected based on safety and

pharmacokinetic data.[5]

Other Drug-Related Adverse Events (≥ Grade 2):
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QTcF prolongation

Elevated lipase

Fatigue

Arthralgia

Diarrhea

Decreased platelet count[5]

No drug-related serious adverse events were reported in the Phase 1 portion of the study.[5]

Experimental Protocols
Detailed, compound-specific experimental protocols for JNJ-63576253 are not publicly

available. The following are representative methodologies for the key assays used in the

evaluation of such compounds.

Androgen Receptor Competitive Binding Assay
(Representative Protocol)
This assay measures the ability of a test compound to compete with a radiolabeled androgen

for binding to the androgen receptor.

Materials:

Test compound (JNJ-63576253)

Radiolabeled ligand (e.g., [3H]-Mibolerone)

Recombinant human androgen receptor

Assay buffer

Scintillation fluid
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Filter plates and scintillation counter

Procedure:

A dilution series of the test compound is prepared.

The test compound dilutions, radiolabeled ligand, and androgen receptor are incubated

together in the assay buffer.

The mixture is incubated to allow binding to reach equilibrium.

The bound and free radioligand are separated by filtration.

The amount of bound radioligand is quantified by scintillation counting.

The IC50 value is determined by plotting the percentage of inhibition of radioligand binding

against the concentration of the test compound.

LNCaP F877L Xenograft Model (Representative Protocol)
This in vivo model assesses the anti-tumor efficacy of a compound in a castration-resistant

prostate cancer model with a specific resistance mutation.

Cell Culture: LNCaP cells engineered to express the F877L mutant androgen receptor are

cultured in appropriate media.

Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.

Tumor Implantation: A suspension of LNCaP F877L cells is injected subcutaneously into the

flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice

are then randomized into treatment and control groups.

Drug Administration: JNJ-63576253 is formulated in a suitable vehicle (e.g., 20% HPBCD)

and administered orally at the desired dose and schedule.[4] The control group receives the

vehicle alone.
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Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point. Tumors are then excised and may be used for further

analysis (e.g., biomarker studies).
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Caption: JNJ-63576253 blocks androgen binding to the AR, preventing downstream signaling

and tumor growth.

General Experimental Workflow for Preclinical
Evaluation
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Caption: A generalized workflow for the preclinical assessment of a novel AR antagonist like

JNJ-63576253.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2571259?utm_src=pdf-body-img
https://www.benchchem.com/product/b2571259?utm_src=pdf-body
https://www.benchchem.com/product/b2571259?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2571259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. drughunter.com [drughunter.com]

3. Evaluation of functional and binding assays in cells expressing either recombinant or
endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

4. medchemexpress.com [medchemexpress.com]

5. ASCO – American Society of Clinical Oncology [asco.org]

To cite this document: BenchChem. [JNJ-63576253: A Technical Guide to its Preclinical and
Clinical Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2571259#jnj-63576253-pharmacology-and-
toxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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